molecular formula C9H14N2O B8365487 N-(4-methylpent-1-yn-3-yl)-4,5-dihydrooxazol-2-amine

N-(4-methylpent-1-yn-3-yl)-4,5-dihydrooxazol-2-amine

Cat. No.: B8365487
M. Wt: 166.22 g/mol
InChI Key: PWOZOSKJMVGFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpent-1-yn-3-yl)-4,5-dihydrooxazol-2-amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-(4-methylpent-1-yn-3-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H14N2O/c1-4-8(7(2)3)11-9-10-5-6-12-9/h1,7-8H,5-6H2,2-3H3,(H,10,11)

InChI Key

PWOZOSKJMVGFIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#C)NC1=NCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 169 mg of 1-(2-chloroethyl)-3-(4-methylpent-1-yn-3-yl)urea (Formula 24) in 10 mL of water was heated at 100° C. for 2.5 hours. The reaction mixture was cooled to room temperature. Then, a saturated solution of sodium carbonate was added to adjust the pH of the solution to greater than 8. The mixture was extracted with ethyl acetate. The combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (5% 7N NH3 in MeOH/CH2Cl2) gave 60 mg of N-(4-methylpent-1-yn-3-yl)-4,5-dihydrooxazol-2-amine (Formula 25) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.01 (m, 6H), 1.95-2.02 (m, 1H), 2.28-2.29 (m, 1H), 3.76-3.83 (m, 2H), 4.24-4.32 (m, 3H).
Name
1-(2-chloroethyl)-3-(4-methylpent-1-yn-3-yl)urea
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Formula 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
5%

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